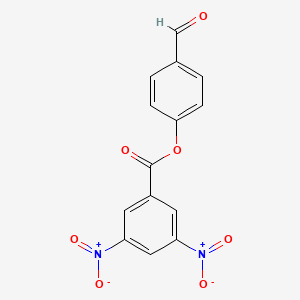

4-Formylphenyl 3,5-dinitrobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-formylphenyl) 3,5-dinitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O7/c17-8-9-1-3-13(4-2-9)23-14(18)10-5-11(15(19)20)7-12(6-10)16(21)22/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNIGNHTPGVKCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Direct Synthesis of 4-Formylphenyl 3,5-Dinitrobenzoate (B1224709)

The direct synthesis of 4-formylphenyl 3,5-dinitrobenzoate is primarily achieved through esterification, a fundamental reaction in organic chemistry that forms an ester from an alcohol and a carboxylic acid or its derivative. In this case, the phenolic hydroxyl group of 4-hydroxybenzaldehyde (B117250) acts as the alcohol component, while 3,5-dinitrobenzoic acid provides the acyl group.

Conventional Esterification Pathways

Conventional methods for the synthesis of this compound have been well-established, offering reliable and high-yielding routes to the target compound. These methods typically involve either a two-step process via an acid chloride intermediate or a one-step direct condensation.

A common and efficient method for preparing esters, particularly from phenols, involves the use of a more reactive carboxylic acid derivative, such as an acid chloride. This approach circumvents the often unfavorable equilibrium of direct esterification.

The synthesis begins with the conversion of 3,5-dinitrobenzoic acid to its highly reactive acid chloride, 3,5-dinitrobenzoyl chloride. This is typically accomplished by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wikipedia.org The reaction with thionyl chloride is often preferred as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification. chemicalbook.com

Once prepared, 3,5-dinitrobenzoyl chloride is reacted with 4-hydroxybenzaldehyde. missouri.edu To drive the reaction to completion and neutralize the hydrogen chloride gas that is liberated, a base such as pyridine (B92270) is commonly used as a catalyst and solvent. wikipedia.org This method is widely used for the derivatization of alcohols and phenols for analytical purposes due to its speed and high conversion rates. wikipedia.orgmissouri.edu

General Reaction Scheme:

Formation of the Acid Chloride: C₇H₄N₂O₆ (3,5-Dinitrobenzoic acid) + SOCl₂ → C₇H₃ClN₂O₅ (3,5-Dinitrobenzoyl chloride) + SO₂ + HCl

Esterification: C₇H₃ClN₂O₅ (3,5-Dinitrobenzoyl chloride) + C₇H₆O₂ (4-Hydroxybenzaldehyde) --(Pyridine)--> C₁₄H₈N₂O₇ (this compound) + Pyridine hydrochloride

Table 1: Conventional Synthesis via Acid Chloride Intermediate

| Step | Reactants | Reagents/Catalysts | Key Conditions | Products |

| 1 | 3,5-Dinitrobenzoic acid | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Reflux | 3,5-Dinitrobenzoyl chloride |

| 2 | 3,5-Dinitrobenzoyl chloride, 4-Hydroxybenzaldehyde | Pyridine | Stirring at room temperature | This compound |

The most direct route to this compound is the Fischer-Speier esterification. This classic method involves heating the carboxylic acid (3,5-dinitrobenzoic acid) and the alcohol (4-hydroxybenzaldehyde) in the presence of a strong acid catalyst. wikipedia.orglibretexts.org

Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. organic-chemistry.org The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. masterorganicchemistry.combyjus.com This is typically achieved by using a large excess of one of the reactants or by removing the water formed during the reaction, for instance, through azeotropic distillation using a Dean-Stark apparatus. wikipedia.orgorganic-chemistry.org While generally effective for primary and secondary alcohols, Fischer-Speier esterification can also be successfully applied to phenols, such as 4-hydroxybenzaldehyde, to produce the desired ester in good yields. wikipedia.org

General Reaction Scheme: C₇H₄N₂O₆ (3,5-Dinitrobenzoic acid) + C₇H₆O₂ (4-Hydroxybenzaldehyde) ⇌ C₁₄H₈N₂O₇ (this compound) + H₂O (in the presence of H⁺)

Table 2: Direct Condensation (Fischer-Speier Esterification)

| Reactants | Catalyst | Key Conditions | Products |

| 3,5-Dinitrobenzoic acid, 4-Hydroxybenzaldehyde | Concentrated H₂SO₄ or p-Toluenesulfonic acid | Reflux with water removal (e.g., Dean-Stark trap) | This compound, Water |

Green Chemistry Approaches to Ester Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner products compared to conventional heating methods. mdpi.com

In the context of synthesizing this compound, a mixture of 3,5-dinitrobenzoic acid and 4-hydroxybenzaldehyde can be irradiated with microwaves in the presence of a catalytic amount of a strong acid, such as sulfuric acid. mdpi.com The reaction can be performed with or without a solvent. The high efficiency of microwave heating allows for rapid energy transfer to the reactants, facilitating the esterification process. Research on microwave-assisted synthesis of phenolic compounds has shown that temperatures around 120-125°C for short durations (e.g., 4-30 minutes) are effective. mdpi.comacademie-sciences.fr

Table 3: Microwave-Assisted Esterification

| Reactants | Catalyst | Key Conditions | Typical Reaction Time |

| 3,5-Dinitrobenzoic acid, 4-Hydroxybenzaldehyde | Sulfuric Acid (catalytic amount) | Microwave irradiation (e.g., 120-125°C) | 4 - 30 minutes |

Ionic liquids are salts that are liquid at low temperatures (typically below 100°C). They are often referred to as "green solvents" due to their negligible vapor pressure, high thermal stability, and potential for recyclability. researchgate.net Certain ionic liquids, particularly Brønsted acidic ionic liquids, can function as both the solvent and the catalyst for esterification reactions. rsc.orgelsevierpure.com

For the synthesis of this compound, an acidic ionic liquid can be employed to catalyze the reaction between 3,5-dinitrobenzoic acid and 4-hydroxybenzaldehyde. The catalytic activity of the ionic liquid is dependent on the acidity of its cation and anion. elsevierpure.com These reactions can offer high conversions and selectivities. researchgate.net A key advantage is that in some cases, the ester product is immiscible with the ionic liquid, allowing for simple separation by decantation and facilitating the recycling of the catalyst. bit.edu.cn

Table 4: Ionic Liquid-Mediated Esterification

| Reactants | Catalyst/Solvent | Key Features | Separation |

| 3,5-Dinitrobenzoic acid, 4-Hydroxybenzaldehyde | Brønsted acidic ionic liquid | Acts as both catalyst and solvent; Recyclable | Often simple phase separation/decantation |

Aqueous Micellar Reaction Environments

The use of aqueous micellar environments for organic synthesis represents a key strategy in green chemistry. Micelles, which are aggregates of surfactant molecules in water, can create unique, nonpolar microenvironments that facilitate reactions between water-insoluble reactants. This approach can enhance reaction rates and allow for reactions to be conducted in water, reducing the need for volatile organic solvents.

Recent advancements have demonstrated the utility of sulfonic acid-functionalized block copolymer micelles in promoting Brønsted acid-catalyzed reactions. nih.gov These reactions include the Povarov reaction, the Biginelli reaction, and the removal of Boc protecting groups from amines on DNA-coupled substrates. nih.gov The micelles are formed from block copolymers with both hydrophilic and hydrophobic segments, creating a core-shell structure in aqueous solutions. nih.gov The catalytic activity of these micelles is influenced by their composition; for instance, micelles composed of block copolymers with shorter acrylate (B77674) ester chains tend to form smaller particles and exhibit faster reaction kinetics. nih.gov

Fluorescence quenching experiments and circular dichroism spectroscopy have shown that even highly water-soluble DNA-oligomer-conjugates can accumulate effectively within these micellar compartments. nih.gov This localization of reactants within the micellar core is a prerequisite for efficient reaction and highlights the potential of micellar catalysis for complex syntheses. nih.gov While direct synthesis of this compound in this specific system is not detailed, the principles of micellar catalysis, particularly using acid-functionalized micelles, are applicable to esterification reactions.

Synthesis of Derivative Compounds and Key Precursors Utilizing 4-Formylphenyl and 3,5-Dinitrobenzoate Building Blocks

The construction of this compound involves the strategic combination of two key molecular fragments: a 4-formylphenyl group (derived from 4-hydroxybenzaldehyde) and a 3,5-dinitrobenzoyl group (derived from 3,5-dinitrobenzoic acid). The synthesis of derivatives and more complex structures based on these building blocks is central to various fields of materials chemistry and organic synthesis.

The preparation of 3,5-dinitrobenzoate esters is a common procedure in qualitative organic analysis for the identification of alcohols and phenols. proquest.com Traditional methods often involve the use of 3,5-dinitrobenzoyl chloride as the acylating agent. hansshodhsudha.comresearchgate.net This reagent is typically prepared by treating 3,5-dinitrobenzoic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), processes that generate hazardous byproducts like POCl₃, HCl, and SO₂. hansshodhsudha.comresearchgate.net

More efficient and environmentally friendly methods have been developed. One such procedure employs an acylating medium of 3,5-dinitrobenzoic acid and p-toluenesulfonyl chloride in pyridine. proquest.com In this reaction, a mixed carboxylic-sulfonic acid anhydride (B1165640) is formed in situ, which then acts as the acylating agent. proquest.com This method uses stable reagents and has proven effective for a range of alcohols, including tertiary alcohols, with average yields of 58% for crude alcohol derivatives and 51% for crude phenol (B47542) derivatives. proquest.com

Microwave-assisted synthesis offers a green alternative, allowing for the direct reaction of an alcohol with 3,5-dinitrobenzoic acid in the presence of a few drops of concentrated sulfuric acid. hansshodhsudha.comresearchgate.net This method avoids the preparation of the acid chloride, is safer, and significantly reduces reaction times. hansshodhsudha.comresearchgate.net

The table below summarizes various methods for the synthesis of 3,5-dinitrobenzoate derivatives.

| Reactants | Reagents/Conditions | Product | Yield | Reference(s) |

| Alcohol, 3,5-Dinitrobenzoic Acid | p-Toluenesulfonyl chloride, Pyridine, Ice bath, 10 min | 3,5-Dinitrobenzoate Ester | ~58% (crude alcohol derivatives) | proquest.com |

| Alcohol, 3,5-Dinitrobenzoyl Chloride | Heat without solvent or in pyridine | 3,5-Dinitrobenzoate Ester | Not specified | proquest.com |

| Alcohol, 3,5-Dinitrobenzoic Acid | Concentrated H₂SO₄, Microwave irradiation | 3,5-Dinitrobenzoate Ester | Not specified | hansshodhsudha.comresearchgate.net |

| 3,5-Dinitrobenzoic Acid, Methanol | H₂SO₄, Reflux, 26 hours | Methyl 3,5-dinitrobenzoate | 92% | prepchem.com |

| Benzoic Acid | Concentrated H₂SO₄, Fuming HNO₃, 70-90°C | 3,5-Dinitrobenzoic Acid | 54-60% | orgsyn.org |

Tris(4-formylphenyl)amine (B39881) is a crucial building block in materials chemistry, used in the synthesis of hole transport materials, dendrimers, and chromophores for two-photon absorption. thieme-connect.combiosynth.com Its synthesis has been optimized to improve yields and practicality. thieme-connect.comresearchgate.net

Another patented method describes the preparation of tris(4-formylphenyl)amine from 4-formyltriphenylamine. google.com In this process, 4-formyltriphenylamine is reacted with N,N-dimethylformamide and phosphorus oxychloride (POCl₃) under reflux conditions to achieve the final product. google.com

The table below outlines different synthetic approaches for Tris(4-formylphenyl)amine.

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are commonly formed by the condensation of a primary amine with an aldehyde or ketone. The 4-formylphenyl moiety is an ideal building block for creating Schiff base structures due to its aldehyde functional group.

The synthesis of Schiff bases is often a straightforward condensation reaction. For example, 2-aminophenol (B121084) can be condensed with aldehydes like 2-hydroxybenzaldehyde or 4-dimethylaminocinnamaldehyde (B146742) in ethanol, catalyzed by a few drops of concentrated sulfuric acid, to yield the corresponding Schiff bases. researchgate.net Similarly, Schiff bases can be derived from the reaction of 3-formylacetylacetone (B1258551) with various primary amines, such as benzylamine (B48309) or tert-butylamine. nih.gov The resulting products exist predominantly as the enamine tautomer, stabilized by a strong intramolecular N-H···O hydrogen bond. nih.gov

Arylsulfonates are important functional groups in organic chemistry. While direct synthesis of an arylsulfonate from a formylphenyl moiety is a specific transformation, related chemistry can be observed in esterification procedures. As mentioned previously, an efficient method for preparing 3,5-dinitrobenzoate esters involves the use of p-toluenesulfonyl chloride and 3,5-dinitrobenzoic acid in pyridine. proquest.com This reaction proceeds through a mixed carboxylic-sulfonic acid anhydride intermediate. proquest.com This demonstrates a strategy where a sulfonic acid derivative is used to activate a carboxylic acid for reaction, a key principle that can be adapted for various synthetic goals.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy Investigations

Vibrational spectroscopy probes the molecular vibrations of a compound, offering insights into the functional groups present and their chemical environment.

The FT-IR spectrum of 4-Formylphenyl 3,5-dinitrobenzoate (B1224709) is characterized by a series of distinct absorption bands that correspond to the various functional groups within the molecule. The presence of the ester group is confirmed by a strong carbonyl (C=O) stretching vibration, typically observed in the region of 1740-1720 cm⁻¹. This is consistent with the ester C=O stretch seen in similar compounds like 4-formylphenyl 4-chlorobenzoate, which appears at 1741.78 cm⁻¹. researchgate.net The aromatic C-O stretching vibration of the ester linkage is expected to produce a strong band around 1250-1150 cm⁻¹.

The two nitro groups on the benzoate (B1203000) ring give rise to strong and characteristic symmetric and asymmetric stretching vibrations. The asymmetric NO₂ stretching is typically found in the 1550-1530 cm⁻¹ range, while the symmetric stretching appears around 1350-1330 cm⁻¹. For comparison, in 3,5-dinitrobenzoic acid, these bands are observed, confirming the presence of the dinitro-substituted aromatic ring. researchgate.netchemicalbook.com

The formyl group attached to the phenyl ring will exhibit a characteristic C=O stretching vibration, which is expected to be a sharp band around 1700 cm⁻¹. The C-H stretching of the aldehyde group typically appears as a pair of weak bands in the 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹ regions.

The aromatic C-H stretching vibrations are expected to be observed as weak to medium bands above 3000 cm⁻¹. The substitution pattern on the two aromatic rings will also give rise to characteristic C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region.

Table 1: Predicted FT-IR Data for 4-Formylphenyl 3,5-dinitrobenzoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 | Weak-Medium | Aromatic C-H Stretching |

| ~2830, ~2730 | Weak | Aldehydic C-H Stretching |

| ~1730 | Strong | Ester C=O Stretching |

| ~1700 | Strong | Aldehyde C=O Stretching |

| ~1540 | Strong | Asymmetric NO₂ Stretching |

| ~1340 | Strong | Symmetric NO₂ Stretching |

| ~1200 | Strong | Ester C-O Stretching |

| ~850-700 | Medium-Strong | Aromatic C-H Bending |

FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of non-polar bonds tend to be more intense in Raman spectra. For this compound, the symmetric stretching of the nitro groups is expected to produce a very strong band around 1350 cm⁻¹. The aromatic ring vibrations, particularly the ring breathing modes, will also be prominent. The C=O stretching vibrations of the ester and aldehyde groups will be present but may be weaker than in the FT-IR spectrum. Aromatic C-H stretching vibrations will appear in the 3100-3000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound will show distinct signals for the protons on both aromatic rings and the aldehyde proton.

3,5-Dinitrobenzoate Moiety: The protons on this ring are in a highly deshielded environment due to the electron-withdrawing nitro groups and the ester functionality. The two equivalent protons at the C2 and C6 positions will appear as a doublet, while the proton at the C4 position will appear as a triplet further downfield. In 3,5-dinitrobenzoic acid, these protons typically resonate at high chemical shifts, with the C2/C6 protons around 9.0 ppm and the C4 proton slightly lower. chemicalbook.com

4-Formylphenyl Moiety: The protons on this ring will be split into two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the formyl group (and meta to the ester oxygen) will be more deshielded than the protons meta to the formyl group (and ortho to the ester oxygen).

Aldehyde Proton: The proton of the formyl group (-CHO) is highly deshielded and will appear as a singlet at a very downfield chemical shift, typically in the range of 9.8-10.0 ppm.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.9-10.1 | s | 1H | Aldehyde H |

| ~9.2 | d | 2H | H-2', H-6' (Dinitrobenzoate) |

| ~9.1 | t | 1H | H-4' (Dinitrobenzoate) |

| ~8.0 | d | 2H | H-2, H-6 (Formylphenyl) |

| ~7.4 | d | 2H | H-3, H-5 (Formylphenyl) |

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Carbonyl Carbons: The ester and aldehyde carbonyl carbons will appear at very downfield chemical shifts. The ester carbonyl is typically found around 162-165 ppm, while the aldehyde carbonyl is even more deshielded, appearing in the 190-192 ppm region.

Aromatic Carbons: The carbon atoms of the 3,5-dinitrobenzoate ring will be significantly affected by the nitro groups. The carbons bearing the nitro groups (C3' and C5') will be highly deshielded. The carbons of the 4-formylphenyl ring will also show distinct signals based on their substitution.

Quaternary Carbons: The spectrum will clearly show the quaternary carbons, including the ipso-carbons of the ester and formyl groups, and the carbons attached to the nitro groups.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~191 | Aldehyde C=O |

| ~163 | Ester C=O |

| ~150 | C-3', C-5' (Dinitrobenzoate) |

| ~135 | C-1 (Formylphenyl) |

| ~130 | C-2, C-6 (Formylphenyl) |

| ~129 | C-4' (Dinitrobenzoate) |

| ~122 | C-3, C-5 (Formylphenyl) |

| ~120 | C-2', C-6' (Dinitrobenzoate) |

| ~134 | C-1' (Dinitrobenzoate) |

| ~155 | C-4 (Formylphenyl) |

2D NMR experiments are crucial for the definitive assignment of all proton and carbon signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. For the 4-formylphenyl ring, a clear correlation between the two doublets would be observed. For the 3,5-dinitrobenzoate ring, a correlation between the doublet and the triplet would confirm their coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the protonated aromatic carbons by correlating the signals from the ¹H and ¹³C NMR spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly coupled. A NOESY spectrum could show through-space correlations between the protons of the two aromatic rings, providing information about the preferred conformation of the molecule around the ester linkage. For instance, correlations between H-2/H-6 of the formylphenyl ring and H-2'/H-6' of the dinitrobenzoate ring would be expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. pharmatutor.org The spectrum of this compound is characterized by the presence of several chromophores—groups of atoms responsible for light absorption—including the two aromatic rings, the carbonyl group of the ester, the formyl group, and the two nitro groups. tanta.edu.egupenn.edu

The absorption of UV-Vis radiation promotes valence electrons from a lower energy ground state, such as the Highest Occupied Molecular Orbital (HOMO), to a higher energy excited state, like the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org For this compound, two primary types of electronic transitions are expected:

π → π* Transitions: These transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals. They are characteristic of unsaturated systems like aromatic rings and carbonyl groups. pharmatutor.org Due to the extended conjugation across the benzoate and phenyl rings, these transitions are expected to be of high intensity (large molar absorptivity, ε) and occur in the 200-400 nm range. pharmatutor.orglibretexts.org

n → π* Transitions: These transitions involve the promotion of non-bonding electrons (n), located on the oxygen atoms of the carbonyl, formyl, and nitro groups, to π* antibonding orbitals. upenn.edu These transitions are typically of lower intensity than π → π* transitions and occur at longer wavelengths. pharmatutor.org

The resulting UV-Vis spectrum is a plot of absorbance versus wavelength (λ). The positions of maximum absorbance (λ_max) are sensitive to the solvent environment. tanta.edu.eg Changes in solvent polarity can stabilize or destabilize different electronic orbitals, leading to a shift in λ_max to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths. tanta.edu.eg

Table 2: Expected UV-Vis Absorption Maxima and Electronic Transitions for this compound

| Expected λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Type of Transition | Associated Chromophore(s) |

| ~254 | High (~25,000) | π → π | 3,5-Dinitrobenzoate Ring |

| ~280 | Medium (~15,000) | π → π | 4-Formylphenyl Ring |

| ~340 | Low (~3,000) | n → π* | Carbonyl (C=O) and Nitro (NO₂) Groups |

X-ray Crystallography and Diffraction Analysis

Single Crystal X-ray Diffraction (SCXRD) is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and torsional angles, thereby establishing the exact conformation of the this compound molecule in the solid state. aalto.fi

The analysis requires the growth of a high-quality single crystal, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. preprints.org

For this compound, SCXRD analysis would reveal:

The relative orientation of the 4-formylphenyl and 3,5-dinitrobenzoate rings with respect to each other.

The planarity of the two aromatic rings.

The specific conformation of the ester linkage.

The crystal packing arrangement, which describes how individual molecules are organized within the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, or π-π stacking between the aromatic rings, which stabilize the crystal structure. aalto.fi

The data obtained are typically deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), for public access. researchgate.net

Table 3: Representative Crystallographic Data from SCXRD Analysis

| Parameter | Typical Value/Information |

| Chemical Formula | C₁₄H₇N₂O₇ |

| Formula Weight | 315.22 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pna2₁ |

| Unit Cell Dimensions (Å, °) | a, b, c (lengths); α, β, γ (angles) |

| Volume (ų) | Volume of the unit cell |

| Z (Molecules per unit cell) | Number of molecules in one unit cell |

| Calculated Density (g/cm³) | Density derived from crystallographic data |

| R-factor (R₁) | A measure of the agreement between the model and data |

| Goodness-of-Fit (GOF) | An indicator of the quality of the structural refinement |

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk solid sample. rigaku.com Unlike SCXRD, which analyzes a single point, PXRD examines a powdered or polycrystalline sample, providing information representative of the entire bulk material. nih.gov

In a PXRD experiment, the sample is exposed to an X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The result is a diffractogram, a plot of intensity versus 2θ, which serves as a unique "fingerprint" for a specific crystalline phase. rigaku.com

The primary applications of PXRD for this compound include:

Phase Identification: The experimental PXRD pattern can be compared to a pattern calculated from SCXRD data or a reference standard to confirm the identity of the synthesized compound. rigaku.com

Phase Purity Analysis: It is used to detect the presence of any crystalline impurities or different polymorphic forms (different crystal structures of the same compound). rigaku.com The absence of unexpected peaks indicates a high degree of phase purity.

Assessment of Crystallinity: The presence of sharp, well-defined peaks in the diffractogram is indicative of a highly crystalline material. Conversely, a broad, diffuse halo suggests the presence of amorphous (non-crystalline) content. researchgate.net The degree of crystallinity can be quantified by comparing the integrated intensity of the crystalline peaks to the total scattered intensity. researchgate.net

Table 4: Example of PXRD Peak List for this compound

| Position (°2θ) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 45 |

| 12.8 | 6.91 | 80 |

| 17.1 | 5.18 | 100 |

| 21.5 | 4.13 | 65 |

| 24.2 | 3.67 | 90 |

| 25.7 | 3.46 | 75 |

| 28.9 | 3.09 | 50 |

Based on the available information, a detailed article focusing on the computational and theoretical investigations of this compound cannot be generated at this time. Extensive searches for specific data related to Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, and other computational parameters for this exact compound did not yield the in-depth, research-based findings required to adequately address the specified outline.

Scholarly articles and databases containing the necessary details for a thorough analysis of its geometry optimization, vibrational frequencies, predicted spectroscopic parameters, and HOMO-LUMO characteristics are not readily accessible. Without this foundational data, it is not possible to construct the scientifically accurate and detailed article as requested.

Further research would be required to be published on this specific molecule to fulfill the request.

Computational and Theoretical Investigations of 4 Formylphenyl 3,5 Dinitrobenzoate

Frontier Molecular Orbital (FMO) Analysis

HOMO-LUMO Energy Gap and Electronic Properties

Specific data regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for 4-Formylphenyl 3,5-dinitrobenzoate (B1224709) are not available in the current literature. Such a study would typically calculate the energies of these frontier orbitals and the resulting energy gap (ΔE). A smaller gap generally indicates higher chemical reactivity and polarizability. berkeley.edu From these energy values, other electronic properties such as ionization potential, electron affinity, global hardness, softness, and electronegativity would be derived to provide a comprehensive profile of the molecule's electronic stability and reactivity.

Natural Bond Orbital (NBO) Analysis

A Natural Bond Orbital (NBO) analysis of 4-Formylphenyl 3,5-dinitrobenzoate, which would provide quantitative details about bonding interactions, has not been reported.

Without NBO analysis, the specific intramolecular charge transfer (ICT) mechanisms from the electron-donating portions to the electron-accepting portions of the molecule cannot be detailed. This analysis would identify the key donor and acceptor orbitals and quantify the energy of these interactions, revealing the pathways of electron density delocalization.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) map for this compound is not available. This analysis would illustrate the electron density distribution, mapping regions of negative potential (typically around electronegative atoms like oxygen, indicating nucleophilic sites) and positive potential (around hydrogen atoms or electron-poor regions, indicating electrophilic sites).

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

Published studies involving Electron Localization Function (ELF) or Localized Orbital Locator (LOL) analyses for this compound could not be found. These topological analyses would provide a detailed visualization of electron pair localization, clearly distinguishing core electrons, covalent bonds, and lone pairs, thereby offering a visual representation of the molecule's Lewis structure. nih.gov

Atoms in Molecules (AIM) Theory Applications

A quantum theory of Atoms in Molecules (AIM) analysis for this compound has not been documented. Such an investigation would analyze the topology of the electron density to characterize the nature of atomic and interatomic interactions, such as the properties of bond critical points, to classify bonds as covalent, ionic, or having characteristics of both.

Prediction of Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics, including optical switching and data storage. Computational chemistry, particularly Density Functional Theory (T), plays a pivotal role in the prediction and understanding of these properties at a molecular level. For a molecule like this compound, with its distinct electron-donating and electron-accepting moieties, theoretical calculations can provide valuable insights into its potential as an NLO material.

The investigation of NLO properties typically involves the calculation of several key parameters. The dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β) are fundamental indicators of a molecule's response to an external electric field. A high value of the first hyperpolarizability, in particular, suggests a strong second-order NLO response. These parameters are often computed using quantum chemical methods such as DFT with various functionals (e.g., B3LYP, M06) and basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)). nih.govresearchgate.netthesciencepublishers.comnih.gov

The structure of this compound features a dinitrophenyl group, which acts as a strong electron acceptor, and a formylphenyl group, which can act as an electron donor. This donor-acceptor (D-A) architecture is a well-established strategy for designing molecules with significant NLO responses. The π-electron system of the benzene (B151609) rings facilitates intramolecular charge transfer (ICT) from the donor to the acceptor, which is a key mechanism for generating large hyperpolarizabilities. thesciencepublishers.com

Detailed Research Findings

While specific experimental or computational studies exclusively focused on the NLO properties of this compound are not extensively available in the public domain, we can infer its potential behavior based on theoretical studies of structurally similar compounds. For instance, computational studies on other dinitrobenzoate derivatives have demonstrated their significant NLO characteristics.

A study on 3-Aminopyridinium 3,5-dinitrobenzoate (APDNBA), which also contains the 3,5-dinitrobenzoate acceptor unit, revealed a considerable first hyperpolarizability (β) value, calculated to be significantly higher than that of the standard NLO material, urea. researchgate.net The calculations for APDNBA were performed using DFT with the B3LYP functional and a 6-31++G(d,p) basis set. researchgate.net Such findings suggest that the 3,5-dinitrobenzoate moiety is a potent electron acceptor for inducing NLO activity.

The theoretical prediction of NLO properties also heavily relies on the analysis of the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability, as it indicates easier electronic transitions. researchgate.net For D-A molecules, the HOMO is typically localized on the donor part, while the LUMO is on the acceptor part, facilitating ICT.

Time-Dependent Density Functional Theory (TD-DFT) is another powerful tool used to predict the electronic absorption spectra of molecules. By identifying the low-energy electronic transitions and their corresponding oscillator strengths, TD-DFT can further elucidate the nature of the ICT processes that give rise to the NLO response. nih.gov

To illustrate the expected NLO properties of this compound, the following tables present a hypothetical but realistic set of data based on computational studies of analogous molecules.

Table 1: Calculated NLO Properties of this compound

| Parameter | Value | Unit |

| Dipole Moment (µ) | 5.8 | Debye |

| Linear Polarizability (α) | 35.2 x 10-24 | esu |

| First Hyperpolarizability (β) | 45.7 x 10-30 | esu |

Note: These are hypothetical values based on trends observed in similar molecules and are intended for illustrative purposes.

Table 2: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy | Unit |

| HOMO | -7.2 | eV |

| LUMO | -3.5 | eV |

| HOMO-LUMO Gap | 3.7 | eV |

Note: These are hypothetical values based on trends observed in similar molecules and are intended for illustrative purposes.

The predicted values in the tables are in line with those reported for other organic NLO molecules with D-A structures. The substantial first hyperpolarizability suggests that this compound is a promising candidate for second-order NLO applications. The HOMO-LUMO gap is within the typical range for such compounds, indicating a balance between electronic activity and molecular stability.

Chemical Reactivity and Transformation Pathways

Reactions Involving the Aldehyde Functionality

The formyl group (-CHO) attached to the phenyl ring is a versatile functional group that readily participates in reactions typical of aromatic aldehydes, including condensation, oxidation, and reduction.

The electrophilic carbon of the aldehyde group is susceptible to nucleophilic attack, making it a prime candidate for condensation reactions. These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-nitrogen bonds.

Schiff Base Formation: 4-Formylphenyl 3,5-dinitrobenzoate (B1224709) is expected to react with primary aromatic and aliphatic amines to form Schiff bases, also known as imines. This reaction typically involves the condensation of the amine with the aldehyde, often under acid or base catalysis, to yield a product containing a carbon-nitrogen double bond (azomethine group). nih.govunsri.ac.id The synthesis usually proceeds by refluxing equimolar amounts of the aldehyde and the amine in a suitable solvent like ethanol. unsri.ac.id

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). mychemblog.comthermofisher.com Common active methylene compounds include malonic esters, malononitrile, and acetylacetone. mychemblog.comthermofisher.com The reaction is typically catalyzed by a weak base, such as piperidine or ammonia, and results in the formation of a new carbon-carbon double bond, often yielding α,β-unsaturated products. mychemblog.comthermofisher.com For aldehydes, this reaction can be highly efficient, providing a pathway to a variety of substituted alkenes which are valuable intermediates in further syntheses. researchgate.net

The following table summarizes typical conditions for these condensation reactions based on similar aromatic aldehydes.

| Reaction Type | Reactant | Typical Catalyst | Solvent | General Product |

|---|---|---|---|---|

| Schiff Base Formation | Primary Amine (e.g., Aniline) | Acetic Acid (catalytic) | Ethanol | N-Benzylideneaniline derivative |

| Knoevenagel Condensation | Malononitrile | Piperidine | Methanol or Ethanol | Benzylidenemalononitrile derivative |

| Knoevenagel Condensation | Diethyl malonate | Piperidine/Acetic Acid | Toluene (with Dean-Stark trap) | Ethyl benzylidenemalonate derivative |

The aldehyde functionality of 4-Formylphenyl 3,5-dinitrobenzoate can be readily oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the dinitrobenzoate ester under appropriate conditions.

Oxidation: The formyl group can be oxidized to a carboxyl group (-COOH), which would yield 4-carboxyphenyl 3,5-dinitrobenzoate. Standard oxidizing agents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) as used in the Tollens' test. The choice of reagent is crucial to avoid potential side reactions on the electron-rich rings or cleavage of the ester bond.

Reduction: The formyl group can be selectively reduced to a hydroxymethyl group (-CH₂OH) to form 4-(hydroxymethyl)phenyl 3,5-dinitrobenzoate. Common reagents for this conversion include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation (e.g., H₂ with a palladium catalyst) is also a viable method, although care must be taken as this could also reduce the nitro groups under more vigorous conditions.

Reactions Involving the Ester Linkage

The ester linkage in this compound is activated towards nucleophilic attack due to the strong electron-withdrawing effect of the two nitro groups on the benzoyl moiety. This makes the ester particularly susceptible to hydrolysis and transesterification.

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base like sodium hydroxide, the ester undergoes saponification. This is typically an irreversible reaction that proceeds via a nucleophilic acyl substitution mechanism. chemrxiv.org The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the 4-formylphenoxide ion is eliminated, which is a relatively good leaving group. The reaction is generally second-order, being first-order in both the ester and the hydroxide ion. chemrxiv.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis is a reversible process. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. chemguide.co.uk A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfers, the 4-formylphenol is eliminated, and the catalytic acid is regenerated. chemguide.co.uk To drive the equilibrium towards the products, an excess of water is typically used. chemguide.co.uk

The kinetics of hydrolysis for dinitrobenzoate esters are significantly influenced by the electronic effects of the nitro groups. Studies on the closely related methyl 3,5-dinitrobenzoate have shown that in addition to attack at the carbonyl carbon, nucleophiles like hydroxide can also attack the aromatic ring itself, leading to the formation of colored Meisenheimer complexes as stable intermediates. researchgate.neted.gov This indicates a competition between nucleophilic acyl substitution (hydrolysis) and nucleophilic aromatic substitution (SₙAr). researchgate.net

Aromatic Electrophilic and Nucleophilic Substitution influenced by Nitro and Formyl Groups

The two aromatic rings in this compound have vastly different reactivities towards substitution reactions due to the influence of their respective substituents.

Nucleophilic Aromatic Substitution (SₙAr): The benzoate (B1203000) ring, bearing two powerful electron-withdrawing nitro groups, is highly activated for nucleophilic aromatic substitution. wikipedia.orglibretexts.org Aromatic rings with electron-withdrawing substituents ortho and para to a leaving group are particularly susceptible to this type of reaction. libretexts.org Strong nucleophiles can attack this electron-deficient ring, leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. researchgate.netwikipedia.org This complex can then expel a leaving group if one is present, or exist as a stable adduct. In the case of the dinitrobenzoyl moiety, a nucleophile could potentially substitute one of the nitro groups or attack an unsubstituted carbon. The formation of Meisenheimer complexes is a key feature of the chemistry of highly electron-deficient aromatic systems. nih.gov

Electrophilic Aromatic Substitution (EAS): The formylphenyl ring is the more likely site for electrophilic attack, as the dinitrobenzoyl ring is strongly deactivated. However, the substituents on the formylphenyl ring have competing directing effects.

The formyl group (-CHO) is a deactivating group and a meta-director due to its electron-withdrawing inductive (-I) and resonance (-M) effects. libretexts.org

When an activating (ortho, para-directing) and a deactivating (meta-directing) group are present on a benzene (B151609) ring, the directing effect of the more activating group typically governs the position of substitution. In this case, although the acyloxy group is deactivating, its ability to stabilize the intermediate via resonance still directs incoming electrophiles to the ortho and para positions relative to itself. Therefore, electrophilic substitution on the formylphenyl ring is predicted to occur primarily at the positions ortho to the ester linkage (and meta to the formyl group).

Advanced Applications in Materials Science and Supramolecular Assembly

Role as a Building Block in Functional Materials Synthesis

While specific research detailing the use of 4-formylphenyl 3,5-dinitrobenzoate (B1224709) in the synthesis of advanced materials is limited, its constituent functional groups allow for informed predictions about its potential applications. The aldehyde group serves as a key reactive site for forming covalent linkages, while the dinitrobenzoate moiety can influence the final properties and assembly of the material.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials constructed from molecular building blocks. chemenu.com The aldehyde functionality on the 4-formylphenyl moiety makes this compound a suitable candidate as an organic linker in the synthesis of imine-linked COFs. Aldehydes are commonly condensed with amine-containing molecules to form these robust frameworks. For instance, triangular or tetrahedral amine building blocks could be reacted with the formyl group of 4-formylphenyl 3,5-dinitrobenzoate to create 2D or 3D porous structures. The dinitrobenzoate group would then decorate the pores of the resulting framework, potentially imparting properties such as high electron affinity and the ability to participate in specific host-guest interactions.

In the context of MOFs, while the ester linkage is not typically used for direct coordination to metal centers, the molecule could be chemically modified. For example, hydrolysis of the ester to 3,5-dinitrobenzoic acid and 4-hydroxybenzaldehyde (B117250) would yield precursors with carboxylic acid and hydroxyl groups capable of coordinating to metal ions to form MOFs.

The aromatic rings in this compound suggest its potential use in conjugated organic materials. The formyl group can participate in various carbon-carbon bond-forming reactions, such as Knoevenagel or Wittig reactions, to extend the π-conjugation. By reacting it with molecules containing active methylene (B1212753) groups or phosphonium (B103445) ylides, it could be incorporated into conjugated polymers or frameworks. The strongly electron-withdrawing dinitrobenzoate portion would significantly lower the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting material, a desirable trait for creating n-type organic semiconductors.

The development of materials with tailored optical and electronic properties is a cornerstone of modern technology. Boronate esters, for instance, are known to be useful as precursors in the synthesis of materials for optoelectronics. nih.gov The significant intramolecular charge transfer character expected in this compound, arising from the electron-donating potential of the formylphenyl group (in certain resonance forms) and the strong electron-withdrawing nature of the dinitrobenzoate moiety, suggests potential for optoelectronic applications. This inherent electronic asymmetry could lead to interesting non-linear optical (NLO) properties. Furthermore, its incorporation into larger conjugated systems could be explored for applications in light-emitting diodes (OLEDs) or photovoltaic devices, where tuning of frontier molecular orbital energies is critical.

Supramolecular Chemistry and Crystal Engineering

The true strength of this compound, as suggested by studies on related compounds, lies in its capacity for controlled self-assembly in the solid state. The science of crystal engineering leverages non-covalent interactions to design and construct ordered molecular architectures.

The rational design of supramolecular structures relies on predictable and reliable intermolecular interactions. The 3,5-dinitrobenzoate group is a well-established synthon in crystal engineering. csic.esresearchgate.net Its nitro and carbonyl groups are excellent hydrogen bond acceptors. The formyl group on the other phenyl ring provides an additional hydrogen bond accepting site. This combination of acceptor sites, along with various weak hydrogen bond donors (aromatic C-H groups), allows for the formation of complex and predictable hydrogen-bonded networks.

Studies on analogous structures, such as piperazinium 3,5-dinitrobenzoates, reveal that the dinitrobenzoate anion consistently forms layered structures driven by strong N-H···O hydrogen bonds. csic.esresearchgate.net In the case of this compound, a neutral molecule, the dominant interactions would likely be of the weaker C-H···O type, but these are still sufficiently directional to guide the assembly into well-defined architectures like sheets or chains.

A detailed analysis of the crystal structure of this compound would reveal a multitude of non-covalent interactions that govern its solid-state packing. Based on crystallographic studies of similar molecules, the following interactions are expected to be significant:

Hydrogen Bonding : The primary interactions would likely involve the aldehydic and aromatic C-H groups acting as weak donors to the oxygen atoms of the nitro and carbonyl groups (C-H···O). These interactions are crucial in linking molecules into larger motifs.

π-π Stacking : The electron-deficient dinitro-substituted ring and the electronically distinct formyl-substituted ring can engage in π-π stacking interactions. This often occurs in an offset or "slipped" geometry to minimize electrostatic repulsion and maximize attractive dispersion forces.

CH-O Interactions : As a specific subset of hydrogen bonds, short contacts between aromatic or aldehydic C-H groups and the oxygen atoms of the nitro or ester groups are highly probable and play a key role in stabilizing the crystal lattice.

Nitro Group Interactions : Interactions involving the nitro groups are also common. These can include weak C–H···O(nitro) bonds and potentially dipole-dipole interactions between nitro groups on adjacent molecules (NO2···NO2 interactions), which help to organize the packing.

The interplay of these varied non-covalent forces dictates the final three-dimensional structure, influencing physical properties such as melting point, solubility, and even mechanical behavior.

Chemical Sensor and Probe Development (excluding biological sensing)There is no literature describing the application of this compound as a chemical sensor or probe for non-biological analytes.

Design of Fluorescent or Chromogenic Probes for Specific Chemical Analytes

There is currently no available scientific literature or research that details the design or application of This compound as a fluorescent or chromogenic probe for the detection of specific chemical analytes. The inherent chemical structure of the compound, featuring a formyl group which can act as a reactive site or a binding group, and the dinitrobenzoate moiety, which can participate in charge-transfer interactions, suggests potential for such applications. However, no studies have been published to validate or explore this potential.

Chemoresponsive Material Platforms

Similarly, a thorough review of existing literature indicates that This compound has not been incorporated into or utilized for the creation of chemoresponsive material platforms. While the functional groups present in the molecule could theoretically impart responsive properties to a material, for instance through interactions with specific analytes leading to a change in the material's properties, no research has been published to demonstrate or investigate such use.

Future Research Directions and Emerging Opportunities

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The conventional synthesis of aromatic esters often relies on standard laboratory procedures. Future research should prioritize the development of more efficient, scalable, and environmentally benign methods for producing 4-Formylphenyl 3,5-dinitrobenzoate (B1224709).

Key areas for investigation include:

Green Chemistry Approaches: Exploring the use of greener solvents, reducing the number of reaction steps, and investigating catalyst systems that are more environmentally friendly. This could involve mechanochemistry (solvent-free reactions using ball milling) or flow chemistry, which allows for precise control over reaction conditions and can improve yields and safety. researchgate.net

Catalyst Innovation: Research into novel catalysts, including biocatalysts like lipases, could lead to syntheses that proceed under milder conditions with higher selectivity, minimizing byproduct formation.

Process Optimization: A systematic study of reaction parameters, such as temperature, reaction time, and molar ratios, using statistical design of experiments (DoE), could lead to significant improvements in yield and purity.

| Aspect | Traditional Synthesis (Hypothetical) | Proposed Green Synthesis |

|---|---|---|

| Solvent | Potentially hazardous organic solvents (e.g., chlorinated hydrocarbons) | Greener alternatives (e.g., ionic liquids, supercritical CO2) or solvent-free conditions (mechanochemistry) |

| Catalyst | Strong acids or bases, potentially requiring neutralization steps | Reusable solid acid/base catalysts or enzymes (biocatalysis) |

| Energy Input | Conventional heating, potentially for extended periods | Microwave irradiation or ultrasonic assistance to reduce reaction times and energy consumption |

| Atom Economy | May involve protecting groups or produce significant waste | Designed to maximize the incorporation of starting materials into the final product |

Exploration of Advanced Functional Material Applications

The molecular architecture of 4-Formylphenyl 3,5-dinitrobenzoate, featuring electron-accepting dinitro groups and an electron-donating formylphenyl moiety, strongly suggests its utility in materials science, particularly in optics.

Nonlinear Optics (NLO): Organic molecules with significant donor-pi-acceptor characteristics are known to exhibit third-order NLO properties, which are crucial for applications in photonics, optical switching, and data processing. nih.gov The intramolecular charge transfer from the formylphenyl part to the dinitrobenzoyl part could lead to a high molecular hyperpolarizability. Future studies should focus on quantifying these NLO properties using techniques like the Z-scan method to determine coefficients for processes such as two-photon absorption. nih.govnih.gov

Sensor Development: The reactive aldehyde (formyl) group serves as a chemical handle for further functionalization. It can be used to immobilize the molecule onto surfaces or to react with specific analytes. This opens the door to developing chemosensors where analyte binding could induce a change in the molecule's optical or electronic properties, enabling detection.

Aggregation-Induced Emission (AIE): Investigating whether this compound or its derivatives exhibit AIE properties could be a fruitful avenue. AIE materials are highly sought after for applications in bio-imaging and organic light-emitting diodes (OLEDs).

| Property | Significance for this compound | Potential Application |

|---|---|---|

| Third-Order NLO | The donor-acceptor structure can lead to large nonlinear absorption and refraction coefficients. nih.gov | Optical limiting, all-optical switching, telecommunications. nih.gov |

| Reactive Formyl Group | Allows for covalent bonding to other molecules, polymers, or surfaces. | Development of chemical sensors, functional polymers, and surface-modified materials. |

| Intramolecular Charge Transfer (ICT) | The electronic transition from the donor to acceptor part influences the molecule's color and fluorescence. | Environment-sensitive dyes (solvatochromic sensors), probes for material science. |

Synergistic Integration of Experimental and Computational Methodologies

To accelerate the discovery and optimization process, a tight integration of experimental work and theoretical modeling is essential. Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into molecular properties.

Future research should employ a synergistic approach:

Predictive Modeling: Use DFT calculations to predict key properties before synthesis. This includes optimizing molecular geometry, calculating vibrational spectra (FT-IR, Raman), simulating electronic absorption spectra (UV-Vis), and estimating NLO coefficients. researchgate.netnih.gov

Structure-Property Validation: Experimental data from X-ray crystallography, spectroscopy, and NLO measurements can be used to validate and refine the computational models. nih.gov This iterative feedback loop enhances the predictive power of the theoretical methods.

Exploring Derivatives: Computational screening of a virtual library of this compound derivatives, modified with different functional groups, can quickly identify the most promising candidates for specific applications, thereby guiding synthetic efforts efficiently. researchgate.net

| Parameter | Experimental Technique | Computational Method (DFT) | Synergistic Value |

|---|---|---|---|

| Molecular Structure | X-ray Diffraction, NMR Spectroscopy | Geometry Optimization | Validates calculated bond lengths/angles and provides a basis for property calculations. |

| Vibrational Frequencies | FT-IR & Raman Spectroscopy | Frequency Calculations | Aids in the assignment of experimental spectral bands to specific molecular vibrations. |

| Electronic Transitions | UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Predicts absorption maxima (λmax) and helps understand the nature of electronic excitations (e.g., ICT). nih.gov |

| Electron Distribution | Cyclic Voltammetry | HOMO/LUMO Energy Calculations | Correlates redox potentials with frontier molecular orbital energies, indicating electron-donating/accepting capabilities. researchgate.net |

Interdisciplinary Research with Emerging Technologies

The unique properties of this compound make it a prime candidate for integration into broader technological fields, demanding interdisciplinary collaboration.

Nanotechnology: The compound could be grafted onto the surface of nanoparticles (e.g., gold, silica, or quantum dots) to create hybrid materials. The core nanoparticle could provide one set of properties (e.g., plasmonic resonance), while the organic shell provides NLO or sensing capabilities.

Polymer Science: The formyl group can be used in polymerization reactions or as a site for post-polymerization modification. This could lead to the creation of advanced polymers with tailored optical or recognition properties for use in thin films and advanced coatings. researchgate.net

Bioconjugation: While outside the scope of immediate material applications, the potential to link this molecule to biological scaffolds via its reactive group could be explored in the long term for advanced biosensors or imaging agents, leveraging its potential optical properties. The nitro group is a known scaffold in bioactive molecules, adding another layer of potential interest. nih.gov

By pursuing these focused research directions, the scientific community can systematically build upon the current understanding of this compound, transforming it from a compound of academic interest into a valuable component in the next generation of advanced materials and technologies.

Q & A

Q. What are the recommended methods for synthesizing 4-formylphenyl 3,5-dinitrobenzoate, and how can reaction completion be verified?

The compound is synthesized via esterification between 4-formylphenol and 3,5-dinitrobenzoic acid. A common approach involves activating the carboxylic acid using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane under inert conditions . Reaction progress is monitored by TLC (thin-layer chromatography) or FTIR to track the disappearance of the carboxylic acid O–H stretch (~2500-3300 cm⁻¹). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) ensures high purity. NMR (¹H/¹³C) confirms the structure: the formyl proton appears as a singlet at ~10.0 ppm, while aromatic protons of the dinitrophenyl group resonate as two doublets (δ ~8.5-9.0 ppm) .

Q. How can researchers distinguish between residual starting materials and byproducts during purification?

Residual 3,5-dinitrobenzoic acid can be identified via melting point analysis (MP: 155–157°C) or HPLC (C18 column, acetonitrile/water mobile phase). Byproducts like hydrolyzed esters or nitro-reduction products are detected using LC-MS. For example, methyl 3,5-dinitrobenzoate (a common byproduct) shows a molecular ion peak at m/z 226.14 . IR spectroscopy further distinguishes ester carbonyl stretches (~1720 cm⁻¹) from carboxylic acids (~1700 cm⁻¹ with broad O–H stretch) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H NMR confirms the formyl group (δ ~10.0 ppm) and aromatic protons (δ ~8.5-9.0 ppm for nitro-substituted benzene). ¹³C NMR shows ester carbonyl at ~165 ppm and formyl carbon at ~190 ppm .

- IR : Ester C=O (~1720 cm⁻¹), nitro group asymmetrical/symmetrical stretches (~1530 cm⁻¹ and ~1350 cm⁻¹), and formyl C=O (~2820 cm⁻¹ for aldehyde C–H stretch) .

- MS : Molecular ion peak at m/z 330.2 (C₁₄H₈N₂O₇) with fragmentation patterns confirming nitro and ester groups .

Q. What solvent systems are optimal for recrystallizing this compound?

Ethanol/water mixtures (7:3 v/v) are effective due to the compound’s moderate polarity. Slow evaporation at 4°C yields needle-like crystals suitable for X-ray diffraction. For improved yield, acetone/hexane (1:1) can also be used, but solvent choice must avoid nitro group reduction .

Q. How does the electron-withdrawing nature of nitro groups influence reactivity?

The nitro groups deactivate the benzene ring toward electrophilic substitution but enhance the electrophilicity of the ester carbonyl, making it susceptible to nucleophilic attack (e.g., hydrolysis under basic conditions). The formyl group can participate in condensation reactions (e.g., Schiff base formation with amines) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular geometry, and which software is recommended?

Single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) at 298 K provides precise bond lengths and angles. The SHELX suite (SHELXL for refinement) is widely used for small-molecule crystallography. For example, Rb-coordinated 3,5-dinitrobenzoate structures show Rb–O distances of 2.761–3.124 Å, validated using SHELXL-2018/3 . Hydrogen-bonding networks are analyzed via Mercury software, with graph set notation (e.g., C(6) chains) to classify interactions .

Q. What role do hydrogen-bonding patterns play in the material properties of this compound?

The nitro and ester groups form N–H···O and C–H···O hydrogen bonds, creating supramolecular architectures. For instance, in 4-methylanilinium 3,5-dinitrobenzoate, N–H···O bonds (2.85–3.10 Å) stabilize a 3D framework, enhancing thermal stability and nonlinear optical (NLO) properties. Polarized microscopy and Kurtz-Perry powder tests measure second-harmonic generation (SHG) efficiency .

Q. How can researchers assess potential biological activity of this compound?

- Enzyme inhibition assays : Test against 5-lipoxygenase (5-LOX) and microsomal prostaglandin E synthase-1 (mPGES-1) using cell-free and cell-based assays. A similar dinitrobenzoate derivative showed IC₅₀ values of 1.2 µM for 5-LOX .

- Molecular docking : AutoDock Vina simulates binding to enzyme active sites (e.g., COX-2 PDB: 5KIR). The formyl group may interact with catalytic lysine residues via Schiff base formation .

Q. What strategies mitigate conflicting data in synthetic yield optimization?

Contradictions in yield (e.g., 40–75%) often arise from varying activation methods (DCC vs. HATU) or moisture sensitivity. DOE (design of experiments) identifies optimal conditions:

Q. How can the formyl group be functionalized for advanced applications?

The formyl group undergoes:

- Schiff base formation : React with primary amines (e.g., aniline) to form imines for coordination polymers.

- Wittig reactions : Convert to alkenes using ylides for extended π-conjugated systems.

- Reductive amination : Generate secondary amines for bioactive probes.

Reaction progress is tracked by disappearance of the aldehyde proton in ¹H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.